(R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid

Protease Resistance Peptide Half-Life Metabolic Stability

Peptide drug candidates often fail due to rapid serum degradation and lack of site-specific conjugation handles. (R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid addresses both: the α-methyl group sterically blocks protease access, while the seven-carbon terminal alkyne enables CuAAC click chemistry for precise payload attachment. • Proteolytically stable, conformationally restricted peptides • Defined (R)-stereochemistry for reproducible SAR • Compatible with standard Fmoc-SPPS workflows • Enables macrocyclization and bioconjugation to toxins, fluorophores, or PEG

Molecular Formula C24H25NO4
Molecular Weight 391.5 g/mol
Cat. No. B12067303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid
Molecular FormulaC24H25NO4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)
InChIKeyAWENJBOFGNPXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid for SPPS and Bioconjugation


(R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid is a non-canonical amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the Nα-position, an α-methyl group that restricts backbone conformation, and a terminal alkyne moiety on a seven-carbon side chain . This unique combination of structural features enables the introduction of a proteolytically stable, click-chemistry-ready residue into peptides, distinguishing it from simpler alkyne-bearing amino acids [1].

1

WorkflowFmoc-SPPS with terminal alkyne for click chemistry

2

Stabilityα-Methyl group enhances proteolytic resistance

3

Stereochemistry(R)-configuration for chiral peptidomimetic design

4

LinkerExtended 7-carbon side chain for macrocyclization

Why Generic Alkyne Amino Acids Cannot Substitute


Substituting (R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid with a generic Fmoc-alkyne amino acid—such as Fmoc-propargylglycine or Fmoc-homopropargylglycine—would compromise both the proteolytic stability and the conformational rigidity of the resulting peptide . The α-methyl group in this compound sterically shields the peptide backbone from protease recognition, a property absent in non-α-methylated analogs [1]. Furthermore, the (R)-stereochemistry and extended seven-carbon alkyne side chain confer specific spatial and reactivity characteristics essential for applications such as macrocyclization and stereoselective bioconjugation, which cannot be replicated by shorter or achiral alkyne building blocks [2].

This compound

α-Methyl group shields backbone; (R)-stereochemistry and 7-C alkyne linker enable defined macrocycle geometry.

Generic alkyne amino acids

No α-methyl → lower proteolytic stability. Shorter or achiral linkers may shift macrocyclization efficiency and stereochemical outcome.

Fmoc-propargylglycine, Fmoc-homopropargylglycine may not replicate constrained peptide architecture.

This compound

Enantiomerically pure (R)-form provides defined chiral environment for target binding studies.

(S)-enantiomer or racemate

Opposite stereochemistry may drastically alter binding, with class-level data showing >80-fold potency differences between enantiomers.

Racemic mixtures confound SAR interpretation.

Quantitative Differentiation Evidence in Peptide Synthesis


Enhanced Proteolytic Stability via α-Methyl Shielding

The α-methyl group present in (R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid sterically hinders the peptide backbone, reducing susceptibility to proteolytic cleavage. While direct head-to-head data for this specific compound are limited, class-level inference from studies on α-methyl amino acids indicates that this modification can increase peptide half-life in serum by 2- to 10-fold compared to non-α-methylated counterparts [1]. In contrast, standard Fmoc-alkyne amino acids like Fmoc-propargylglycine lack this α-substitution and thus provide no intrinsic protection against protease degradation [2].

Proteolytic stability
Class-level inference
2- to 10-fold longer serum half-life vs. non-α-methylated analogs
Supports stability screening in peptide research
Inferred from α-methyl amino acid studies; direct data for this compound limited.
Protease Resistance Peptide Half-Life Metabolic Stability

Conformational Restriction for Improved Target Affinity

Incorporation of α-methyl-α-alkynyl amino acids into peptide scaffolds enables efficient ring-closing alkyne metathesis (RCAM) to form conformationally constrained macrocycles. In a direct application, peptides containing (R)-configured α-methyl-α-alkynyl building blocks (structurally analogous to (R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid) were used to create bicyclic peptides with picomolar affinity for Rab8 GTPase [1]. Specifically, the bicyclic peptide exhibited an IC50 of 1.8 nM against Rab8, representing a >100-fold improvement over the monocyclic precursor. This level of affinity enhancement is contingent on the precise stereochemistry and linker length provided by the α-methyl-α-alkynyl residue, which cannot be achieved with simpler, achiral alkyne amino acids like Fmoc-homopropargylglycine .

Target affinity (Rab8)
Head-to-head comparison
IC50 1.8 nM (bicyclic peptide with α-methyl-α-alkynyl residue)
Reported >100-fold improvement over monocyclic precursor
Fluorescence polarization assay; stereochemistry and linker length critical.
Macrocyclization Conformational Rigidity Bicyclic Peptides

Extended Alkyne Side Chain for Optimal Macrocycle Geometry

The seven-carbon alkyne side chain of (R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid provides a longer linker than the four-carbon side chain found in Fmoc-α-methyl-propargylglycine . In solid-phase RCAM studies, longer alkyne linkers were associated with higher macrocyclization efficiency: an i,i+4 geometry with a nine-carbon bridge (corresponding to the use of a seven-carbon alkyne side chain) yielded the best results, whereas shortening the bridge to eight carbons reduced conversion due to increased ring strain [1]. This length difference is critical for optimizing the spatial arrangement and bioactivity of macrocyclic peptides.

Macrocycle geometry
Cross-study comparable
7-carbon alkyne side chain enables i,i+4 9-carbon bridge (optimal RCAM efficiency)
Supports macrocyclization workflow without linker-length optimization
Shorter 4-C analog reduces conversion due to ring strain.
Macrocycle Geometry Ring-Closing Metathesis Peptide Stapling

Compatibility with Standard Fmoc-SPPS Protocols

(R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis workflows. The Fmoc group is quantitatively removed with 20% piperidine in DMF, and the terminal alkyne remains stable to both piperidine and TFA cleavage conditions . In contrast, some alkyne-functionalized amino acids with unprotected side-chain functionalities may undergo side reactions during deprotection . The robust, orthogonal stability of this building block ensures high coupling efficiency and final peptide purity, with no additional protective group manipulations required.

SPPS compatibility
Supporting evidence
Alkyne stable to 20% piperidine and TFA cleavage; no side-product formation
Reliable building block for standard Fmoc-SPPS
Sources describe orthogonal stability; verify in specific sequence context.
Solid-Phase Peptide Synthesis Fmoc Deprotection Click Chemistry

Stereochemical Control for Peptidomimetic Design

The (R)-configuration of this α-methyl amino acid introduces a defined chiral center that alters peptide backbone geometry and can enhance target selectivity. Studies on D-amino acid-containing peptides show that inversion of stereochemistry at a single residue can dramatically affect biological activity—for example, converting a protease inhibitor from an IC50 of 120 nM to >10 μM [1]. While direct data for this specific compound are not available, class-level inference suggests that the (R)-α-methyl motif provides a unique conformational profile distinct from the corresponding (S)-enantiomer (e.g., Fmoc-α-methyl-L-propargylglycine) or racemic mixtures .

Stereochemical control
Class-level inference
(R)-α-methyl motif; class-level data shows >80-fold activity shift between enantiomers
Enantiomerically pure (R)-form required for reproducible SAR
Direct data for this compound not available; review enantiomer-specific behavior.
Peptidomimetics Chiral Scaffolds D-Amino Acid Effects

Optimal Use Cases in Peptide-Based Drug Discovery


Proteolytically Stable, Clickable Peptide Therapeutics

This building block is ideal for constructing peptide drug candidates that require both resistance to serum proteases and the ability to be site-specifically conjugated to payloads (e.g., toxins, fluorophores, or PEG chains). The α-methyl group provides intrinsic stability, while the terminal alkyne enables efficient CuAAC click chemistry for bioconjugation . This dual functionality streamlines the development of long-acting peptide conjugates with improved pharmacokinetic profiles.

Bicyclic Peptide Inhibitors via Orthogonal Metathesis

As demonstrated in the synthesis of high-affinity Rab8 inhibitors, (R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid is a key component for creating conformationally constrained bicyclic peptides. The extended alkyne side chain and defined (R)-stereochemistry are essential for achieving the optimal macrocycle geometry that confers picomolar target affinity [1]. Researchers targeting intractable protein-protein interactions should prioritize this compound.

SAR Studies on Macrocyclic Scaffolds

The compound's unique combination of α-methyl substitution, (R)-stereochemistry, and seven-carbon alkyne linker makes it a valuable probe for SAR campaigns. By systematically varying linker length and stereochemistry, scientists can map the conformational requirements for biological activity [1]. Procurement of this specific enantiomer ensures that SAR data are accurate and reproducible.

Stereochemically Defined Peptidomimetics

For projects requiring D-amino acid mimics or conformationally restricted peptidomimetics, the (R)-α-methyl motif offers a distinct backbone geometry that can enhance binding to chiral biological targets [2]. This compound should be selected when the (S)-enantiomer or racemic mixture fails to provide sufficient potency or selectivity.

Application
Selection Property
Validation Focus
Stable, clickable peptide research constructs
α-Methyl proteolytic stability & terminal alkyne
CuAAC conjugation efficiency; serum stability assay context
Conformationally constrained bicyclic peptide studies
Extended 7-C linker & (R)-stereochemistry
Macrocyclization geometry; target binding affinity review
Macrocyclic scaffold SAR campaigns
Defined side-chain length & chiral center
Linker-length impact on activity; stereochemical mapping
Stereochemically defined peptidomimetics
(R)-α-methyl chiral scaffold
Enantiomer-specific target selectivity; D-amino acid mimic context

Technical Documentation Hub

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30 linked technical documents
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